molecular formula C23H28O12 B7826272 Mycophenolic Acid Acyl-beta-D-glucuronide

Mycophenolic Acid Acyl-beta-D-glucuronide

Cat. No.: B7826272
M. Wt: 496.5 g/mol
InChI Key: QBMSTEZXAMABFF-LHBDGXKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycophenolic Acid Acyl-beta-D-glucuronide: is a metabolite of mycophenolic acid, an immunosuppressant drug commonly used to prevent organ transplant rejection. This compound plays a significant role in the metabolism and excretion of mycophenolic acid, influencing its pharmacokinetics and pharmacodynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolic Acid Acyl-beta-D-glucuronide typically involves the enzymatic glucuronidation of mycophenolic acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) isoforms, such as UGT1A9, UGT1A8, UGT1A7, and UGT1A10. The reaction conditions include the presence of UDP-glucuronic acid and appropriate buffer systems to maintain optimal pH and temperature for enzyme activity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using bioreactors containing insect cell-derived supersomes expressing human UGT isoforms. The process involves the fermentation of these cells, followed by the extraction and purification of the glucuronide metabolite.

Chemical Reactions Analysis

Types of Reactions: Mycophenolic Acid Acyl-beta-D-glucuronide primarily undergoes glucuronidation reactions. This involves the transfer of glucuronic acid to mycophenolic acid, forming the glucuronide conjugate.

Common Reagents and Conditions:

  • Reagents: UDP-glucuronic acid, UGT isoforms (UGT1A9, UGT1A8, UGT1A7, UGT1A10)

  • Conditions: Optimal pH and temperature for enzyme activity, typically around 7.4 and 37°C

Major Products Formed: The primary product of this reaction is this compound itself. This metabolite is more water-soluble than mycophenolic acid, facilitating its excretion in urine.

Scientific Research Applications

Chemistry: In chemical research, Mycophenolic Acid Acyl-beta-D-glucuronide is used as a reference standard in analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to study the metabolism of mycophenolic acid.

Biology: In biological studies, this compound is used to investigate the role of UGT enzymes in drug metabolism and to understand the pharmacokinetics of mycophenolic acid.

Medicine: this compound is studied for its potential therapeutic effects, such as its ability to reduce tumor growth in animal models. It is also used to monitor drug levels in patients undergoing immunosuppressive therapy.

Industry: In the pharmaceutical industry, this metabolite is used to develop and optimize formulations of mycophenolic acid-based drugs, ensuring their efficacy and safety.

Mechanism of Action

Molecular Targets and Pathways: Mycophenolic Acid Acyl-beta-D-glucuronide does not inhibit inosine monophosphate dehydrogenase (IMPDH) type II, unlike mycophenolic acid. it may exert its effects through other pathways, such as modulating immune responses or reducing tumor growth.

Mechanism: The exact mechanism of action of this compound is not fully understood. it is believed to involve interactions with cellular components that influence immune cell function and tumor cell proliferation.

Comparison with Similar Compounds

  • Mycophenolic Acid

  • Acyl-beta-D-glucuronides of other drugs (e.g., morphine glucuronide, acetaminophen glucuronide)

Uniqueness: Unlike mycophenolic acid, Mycophenolic Acid Acyl-beta-D-glucuronide does not inhibit IMPDH type II. This difference highlights its unique role in drug metabolism and potential therapeutic applications.

Properties

IUPAC Name

(3S,4S,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18?,20?,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMSTEZXAMABFF-LHBDGXKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3C([C@H]([C@@H](C(O3)C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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